molecular formula C9H8N2O B185289 5-Methyl-4-quinazolone CAS No. 75844-41-6

5-Methyl-4-quinazolone

Cat. No. B185289
CAS RN: 75844-41-6
M. Wt: 160.17 g/mol
InChI Key: PXDDCBOOHGDLBL-UHFFFAOYSA-N
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Description

5-Methyl-4-quinazolone is a derivative of quinazolinone, a heterocyclic compound that has a wide range of biological properties . Quinazolinones are considered an important pharmacophore in medicinal chemistry .


Synthesis Analysis

The synthesis of quinazolinones involves various methodologies . A recent study unveiled an unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis . This involves a fungal two-module nonribosomal peptide synthase ftChyA with an unusual terminal condensation domain catalysing tripeptide formation .


Molecular Structure Analysis

Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They can be classified into three types according to the position of the carbonyl group: 4(3H)-quinazolinone, 2(1H)-quinazolinone, and 2,4(1H,3H)-quinazolinone .


Chemical Reactions Analysis

Quinazolinones have been found to exhibit good luminescence properties . They interact with the cell wall and DNA structures . Structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .


Physical And Chemical Properties Analysis

Quinazolinones are important heterocyclic compounds due to their potential pharmaceutical and biological activities . They possess wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Scientific Research Applications

Quinazoline derivatives, including 5-Methyl-4-quinazolone, have drawn significant attention due to their wide range of biological activities . They have been found to have potential applications in various fields, including biology, pesticides, and medicine . Here are some of the known biological activities of quinazoline derivatives:

  • Anti-cancer : Quinazoline derivatives have been found to exhibit anti-cancer properties .
  • Anti-inflammation : Some quinazoline derivatives have shown anti-inflammatory effects .
  • Anti-bacterial : These compounds have also been used in the fight against bacterial infections .
  • Analgesia : Certain quinazoline derivatives have analgesic, or pain-relieving, properties .
  • Anti-virus : Some quinazoline derivatives have been found to have anti-viral activities .
  • Anti-cytotoxin : These compounds can also act against cytotoxins .
  • Luminescent Materials and Bioimaging : Quinazolinone derivatives have been found to exhibit good luminescence properties . Benefitting from excellent biocompatibility, low toxicity, and high efficiency, quinazolinones have become promising candidates for use as fluorescent probes, biological imaging reagents, and luminescent materials . Fluorescent probes based on the 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure are summarized . Newly developed quinazolinone molecules for environmentally sensitive probes and two-photon fluorescence bioimaging are discussed .

  • Pharmacological Diversification : The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . Recently, molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .

Safety And Hazards

Safety data sheets suggest that quinazolinones can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, and avoid contacting with skin and eye .

Future Directions

Quinazolinones have become promising candidates for use as fluorescent probes, biological imaging reagents, and luminescent materials . Recent utilization of the 4(3H)-quinazolinone scaffold for the design and synthesis of antibacterial agents, especially for those combating multidrug-resistant microorganisms, has greatly accelerated the development efficiency of novel antibacterial drug leads .

properties

IUPAC Name

5-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)9(12)11-5-10-7/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDDCBOOHGDLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474260
Record name 5-Methyl-4-quinazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-quinazolone

CAS RN

75844-41-6
Record name 5-Methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75844-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-quinazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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